Nonoxinol

Catalog No.
S6883062
CAS No.
68131-40-8
M.F
C17H28O2
M. Wt
264.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nonoxinol

CAS Number

68131-40-8

Product Name

Nonoxinol

IUPAC Name

2-(4-nonylphenoxy)ethanol

Molecular Formula

C17H28O2

Molecular Weight

264.4 g/mol

InChI

InChI=1S/C17H28O2/c1-2-3-4-5-6-7-8-9-16-10-12-17(13-11-16)19-15-14-18/h10-13,18H,2-9,14-15H2,1H3

InChI Key

KUXGUCNZFCVULO-UHFFFAOYSA-N

SMILES

CCCCCCCCCC1=CC=C(C=C1)OCCO

Solubility

Solubility in water: >1,000 mg/L /Poly (degree of polymerization=10) oxyethylene para-nonylphenyl/
Lower adducts (n<6): soluble in oil; higher adducts: soluble in wate

Canonical SMILES

CCCCCCCCCC1=CC=C(C=C1)OCCO

Nonoxynol is a group of nonionic surfactants, primarily used in various applications, including as a spermicide. The most notable member of this family is Nonoxynol-9, which is frequently utilized in contraceptive products such as gels, foams, and creams. Nonoxynol compounds are synthesized through the ethoxylation of nonylphenol, resulting in a mixture that varies in the number of repeating ethylene oxide units. Nonoxynol-9 specifically contains nine ethylene oxide units and has gained attention for its surfactant properties and biological activities .

  • Limited Spermicidal Efficacy: N-9 is only moderately effective as a spermicide, with a typical failure rate of around 15%.
  • Potential for Increased HIV Transmission: Some studies suggest that N-9 might irritate vaginal tissue, which could increase the risk of HIV transmission during sex [].
  • Vulvovaginal Irritation: N-9 can cause burning, itching, and other forms of vaginal irritation, especially with frequent use [].

Nonoxynol-9 functions primarily as a surfactant, interacting with lipid membranes. In the context of its spermicidal action, it disrupts the acrosomal membranes of sperm cells, leading to their immobilization and eventual death. This occurs through the lysis of sperm membranes, which affects the acrosome and midpiece, critical for sperm motility .

The compound can also undergo metabolic reactions in biological systems. For instance, studies have shown that Nonoxynol-9 is metabolized into free nonylphenol when administered to laboratory animals . This metabolic pathway raises concerns about potential toxicity and environmental impact due to the estrogenic activity of nonylphenol.

The synthesis of Nonoxynols involves the ethoxylation of nonylphenol, a process where ethylene oxide is reacted with nonylphenol under controlled conditions to produce a range of compounds with varying ethylene oxide units. The specific synthesis for Nonoxynol-9 would involve nine iterations of this reaction.

The general reaction can be summarized as follows:

Nonylphenol+n ethylene oxide Nonoxynol n\text{Nonylphenol}+n\text{ ethylene oxide }\rightarrow \text{Nonoxynol n}

Where nn represents the number of ethylene oxide units added .

Nonoxynol-9 is primarily used in:

  • Contraceptives: As an active ingredient in spermicidal products.
  • Lubricants: Found in various vaginal and anal lubricants due to its spermicidal properties.
  • Cosmetics: Utilized as a surfactant and emulsifying agent in personal care products.
  • Industrial Uses: Employed as a detergent and wetting agent in various cleaning applications.

Despite its widespread use, regulatory bodies have raised concerns regarding its safety profile and environmental impact .

Studies on Nonoxynol-9 have highlighted its interactions with biological membranes and other substances. It has been shown to interact negatively with latex condoms, potentially compromising their integrity and effectiveness . Furthermore, its use has been associated with an increased incidence of vaginal lesions among users, which may facilitate the transmission of sexually transmitted infections .

Research indicates that Nonoxynol-9 does not provide any additional protective benefits against sexually transmitted infections compared to other lubricants or non-spermicidal products .

Several compounds are structurally or functionally similar to Nonoxynol-9:

Compound NameStructure/PropertiesPrimary Use
Nonoxynol-1Shorter ethylene oxide chainSurfactant in cosmetics
Nonoxynol-2Shorter ethylene oxide chainUsed in detergents
Nonoxynol-4Shorter ethylene oxide chainEmulsifier in personal care products
NonylphenolPrecursor compoundIndustrial applications; toxicological concerns
Arkopal-N60Contains around 6 ethylene glycol unitsSurfactant used in cleaning agents

Uniqueness of Nonoxynol-9

What distinguishes Nonoxynol-9 from other similar compounds is its specific application as a spermicide. While other Nonoxynols may serve as general surfactants or emulsifiers, Nonoxynol-9's targeted biological action against sperm makes it unique within this class. Additionally, its regulatory scrutiny due to safety concerns sets it apart from many other surfactants that lack such extensive health-related evaluations .

Physical Description

Ethoxylated pentadecanol is a colorless to yellow liquid with a pleasant odor. Mixes slowly with water. Freezing point is 59 °F. (USCG, 1999)
Liquid
Lower adducts (n<15) yellow to almost colorless liquid; higher adducts (n>20) pale yellow to off-white pastes or waxes; [HSDB]
Liquid; [Sigma-Aldrich MSDS]
Yellow liquid with a mild odor; [Dow Chemical MSDS]

Color/Form

Lower adducts (n<15) yellow to almost colorless liquid; higher adducts (n>20) pale yellow to off-white pastes or waxes

XLogP3

5.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

264.208930132 g/mol

Monoisotopic Mass

264.208930132 g/mol

Boiling Point

Very high (USCG, 1999)

Flash Point

470 °F (USCG, 1999)

Heavy Atom Count

19

Density

1.007 at 59 °F (USCG, 1999)

Decomposition

When heated to decomposition it emits acrid smoke and irritating fumes.

Melting Point

59 °F (USCG, 1999)

UNII

ZMD36H3ESX

Related CAS

26027-38-3
31691-97-1 (4-sulfate, ammonium salt)
9014-90-8 (1(4)-sulfate, hydrochloride salt)

Vapor Pressure

6.69X10-13 mm Hg at 25 °C (estimated physical properties based upon 5 ethoxylates)

Absorption Distribution and Excretion

In in vitro skin penetration studies using cadaver skin (rinse off and leave-on protocols), the total skin penetration of Nonoxynol-2, -4, and -9 was less than 1 % over a period of 48 hours.

Use Classification

EPA Safer Chemical Functional Use Classes -> Surfactants
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

Methods of Manufacturing

Nonionic surfactant mixtures prepared by reacting nonylphenol with ethylene oxide

General Manufacturing Information

Poly(oxy-1,2-ethanediyl), .alpha.-(4-nonylphenyl)-.omega.-hydroxy-, branched: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).
Poly(oxy-1,2-ethanediyl), .alpha.-(4-nonylphenyl)-.omega.-hydroxy-: ACTIVE
SP - indicates a substance that is identified in a proposed Significant New Use Rule.
Alcohols, C11-15-secondary, ethoxylated: ACTIVE

Stability Shelf Life

Highly stable compounds.

Dates

Modify: 2023-11-23

Explore Compound Types